molecular formula C21H17FN4O2 B5542428 8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide

8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide

Cat. No. B5542428
M. Wt: 376.4 g/mol
InChI Key: DBPAZQGIYPLSFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide, typically involves multiple steps such as condensation, cyclization, and substitution reactions. For example, Gracheva et al. (1982) described the synthesis of a similar fluorogenic quinoline derivative through condensation and hydrogenolysis steps, highlighting the complex processes involved in creating such compounds (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves determining their geometrical and electronic configurations. Vaksler et al. (2023) explored the molecular and crystal structures, including intermolecular interactions, of a related quinoline derivative, providing insights into the structural intricacies and potential biological activity of these molecules (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Their chemical properties, such as reactivity and stability, are influenced by the presence of functional groups like the fluoro and methyl groups. Studies like those by McLaughlin et al. (2016) demonstrate the synthesis and differentiation of quinoline derivatives, shedding light on their chemical behavior and reactions (McLaughlin, Morris, Kavanagh, Power, Twamley, O’Brien, Talbot, Dowling, & Brandt, 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The physical characteristics are typically determined using techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, the work by Ladani and Patel (2015) involves the synthesis and characterization of quinoline-based oxadiazole derivatives, providing data on their physical attributes (Ladani & Patel, 2015).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are essential for understanding their behavior in biological systems and industrial applications. The study by Reddy, Reddy, and Reddy (1986) provides insights into the reactions of quinoline derivatives with Schiff bases, elucidating their chemical properties and potential applications (Reddy, Reddy, & Reddy, 1986).

Scientific Research Applications

Synthesis and Fluorescent Properties

Compounds related to quinoline derivatives have been studied for their synthesis and potential applications as fluorescent markers or probes. For example, the synthesis of quinoline derivatives containing a fluorogenic grouping demonstrates the potential for creating compounds with specific fluorescent properties, useful in biochemistry and medicine for studying various biological systems (Gracheva, Kovel'man, & Tochilkin, 1982).

Antimicrobial and Antitubercular Activity

Novel quinolone derivatives have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against different strains of Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new treatments against mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Potential in Cancer Research

Research into quinoline and oxadiazole compounds reveals their potential application in cancer research, where certain derivatives have been synthesized and studied for their antibacterial and anticancer properties, highlighting the multifaceted use of such compounds in medical research (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).

Antioxidant and Radioprotector Potential

Quinoline derivatives are also being explored for their potential as antioxidants and radioprotectors, providing a promising avenue for the development of new therapeutic agents to mitigate oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).

Chemical Sensing and Biological Interactions

The development of chemosensors using quinoline derivatives for monitoring metal ion concentrations in living cells and aqueous solutions is another area of research. Such sensors can offer high selectivity and sensitivity, essential for environmental monitoring and biomedical diagnostics (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or ways to improve its synthesis .

properties

IUPAC Name

8-fluoro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-5-3-7-15(11-13)20-24-18(28-25-20)12-26(2)21(27)17-10-9-14-6-4-8-16(22)19(14)23-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPAZQGIYPLSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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